6-Fluoro-2-[1-[2-(2-propen-1-yl)phenoxy]ethyl]-1H-benzimidazole
Description
6-Fluoro-2-[1-[2-(2-propen-1-yl)phenoxy]ethyl]-1H-benzimidazole is a fluorinated benzimidazole derivative characterized by a 6-fluoro substitution on the benzimidazole core and a complex substituent at position 2. The position 2 substituent consists of a phenoxyethyl chain modified with a propen-1-yl (allyl) group at the ortho position of the phenyl ring.
Properties
CAS No. |
1018164-71-0 |
|---|---|
Molecular Formula |
C18H17FN2O |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
6-fluoro-2-[1-(2-prop-2-enylphenoxy)ethyl]-1H-benzimidazole |
InChI |
InChI=1S/C18H17FN2O/c1-3-6-13-7-4-5-8-17(13)22-12(2)18-20-15-10-9-14(19)11-16(15)21-18/h3-5,7-12H,1,6H2,2H3,(H,20,21) |
InChI Key |
BLOKQHIOWJMIPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(N1)C=C(C=C2)F)OC3=CC=CC=C3CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-{1-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Phenoxyethyl Moiety: The phenoxyethyl group can be introduced through nucleophilic substitution reactions involving phenol derivatives and ethylene oxide.
Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be attached via alkylation reactions using allyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-{1-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
5-Fluoro-2-{1-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-{1-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazole involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes. The phenoxyethyl moiety may facilitate binding to hydrophobic pockets, while the prop-2-en-1-yl group can enhance the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 6-Fluoro-2-[1-[2-(2-propen-1-yl)phenoxy]ethyl]-1H-benzimidazole, we compare it with structurally related benzimidazole derivatives from the literature. Key differences in substituents, synthesis yields, melting points, and biological activities are highlighted below.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Complexity: The target compound’s allyl-phenoxyethyl chain is more elaborate than simpler phenyl or amine substituents in analogs (e.g., ). This complexity may confer unique steric or electronic effects .
Fluorine Positioning : Fluorine at position 6 (benzimidazole core) is rare compared to fluorophenyl substituents (e.g., 4-fluorophenyl in ). The 6-fluoro group could influence electron distribution and binding affinity .
Synthetic Yields: Morpholine- and trifluoromethyl-substituted derivatives () exhibit higher yields (>80%), suggesting robust synthetic routes.
Biological Activity
6-Fluoro-2-[1-[2-(2-propen-1-yl)phenoxy]ethyl]-1H-benzimidazole is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a benzimidazole core with a fluorine substituent and a phenoxyethyl side chain. Its structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits noteworthy antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Salmonella enterica | 16 |
These results indicate that the compound could serve as a potential candidate for antibiotic development.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Study:
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (approximately 70% at 20 µM concentration) compared to untreated controls.
Anti-inflammatory Activity
Another area of interest is the compound's anti-inflammatory effects. In animal models, administration of this benzimidazole derivative has been shown to reduce inflammation markers such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been suggested that the compound inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : Potential modulation of receptors involved in inflammatory responses has also been proposed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
